Cas no 94-81-5 (MCPB)

MCPB structure
MCPB structure
Nombre del producto:MCPB
Número CAS:94-81-5
MF:C11H13ClO3
Megavatios:228.672122716904
MDL:MFCD00002820
CID:804115
PubChem ID:329755293

MCPB Propiedades químicas y físicas

Nombre e identificación

    • Butanoic acid,4-(4-chloro-2-methylphenoxy)-
    • MCPB
    • 4-(4-Chloro-2-methylphenoxy)butanoic acid
    • 4-(4-CHLORO-2-METHYLPHENOXY)-BUTYRIC ACID
    • MCPB - acid
    • MCPB Solution
    • 2M-4CM
    • 4-(4-chloro-o-tolyloxy)butyric acid
    • Bexone
    • Legumex
    • MCPB100µg
    • MCP-butyric
    • Thitrol
    • Trifolex
    • Trotox
    • 4MCPB
    • CMPB
    • NSC 102796
    • U46 MCPB
    • gamma-MCPB
    • 4-(4-Chloro-2-methylphenoxy)butanoic acid (ACI)
    • Butyric acid, 4-[(4-chloro-o-tolyl)oxy]- (8CI)
    • (4-Chloro-o-tolyloxy)butyric acid
    • 2,4-MCPB
    • 2-Methyl-4-chlorophenoxy-γ-butyrate
    • 2-Methyl-4-chlorophenoxy-γ-butyric acid
    • 2-Methyl-4-chlorophenoxybutyric acid
    • 2M4KhM
    • 4-(2-Methyl-4-chlorophenoxy)butyric acid
    • 4-(4-Chloro-2-methylphenoxy)butyric acid
    • 4-(4-Chlroro-2-methylphenoxy)butanoic acid
    • 4-Chloro-2-methylphenoxybutyric acid
    • γ-MCPB
    • MDL: MFCD00002820
    • Renchi: 1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
    • Clave inchi: LLWADFLAOKUBDR-UHFFFAOYSA-N
    • Sonrisas: O=C(CCCOC1C(C)=CC(Cl)=CC=1)O

Atributos calculados

  • Calidad precisa: 228.05500
  • Masa isotópica única: 228.055
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 5
  • Complejidad: 208
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing
  • Superficie del Polo topológico: 46.5A^2

Propiedades experimentales

  • Color / forma: Crystalline solid
  • Denso: 1.230±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 101-102 ºC (ligroine )
  • Punto de ebullición: 327.31°C (rough estimate)
  • Punto de inflamación: 191.5°C
  • índice de refracción: 1.4530 (estimate)
  • Disolución: Very slightly soluble (0.18 g/l) (25 º C),
  • PSA: 46.53000
  • Logp: 2.89200
  • Disolución: Insoluble in water \ phenol, soluble in ethanol

MCPB Información de Seguridad

  • Símbolo: GHS09
  • Palabra de señal:Warning
  • Instrucciones de peligro: H410
  • Declaración de advertencia: P273-P501
  • Número de transporte de mercancías peligrosas:UN3077 9/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 50/53
  • Instrucciones de Seguridad: S26; S36; S37
  • Rtecs:ES8575000
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R50/53
  • Condiciones de almacenamiento:0-6°C

MCPB Datos Aduaneros

  • Código HS:2918990023
  • Datos Aduaneros:

    China Customs Code:

    2918990023

    Overview:

    2918990023 2nail4Chlorobutyric acid.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2918990023 4-(4-chloro-2-methylphenoxy)butanoic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

MCPB PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-17361-2.5g
4-(4-chloro-2-methylphenoxy)butanoic acid
94-81-5 95%
2.5g
$149.0 2023-09-20
SHENG KE LU SI SHENG WU JI SHU
sc-250295-100mg
MCPB,
94-81-5
100mg
¥203.00 2023-09-05
abcr
AB540342-1 g
4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; .
94-81-5 95%
1g
€160.40 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M19100-100mg
2-methyl-4-chlorophenoxybutyric acid
94-81-5
100mg
¥668.0 2021-09-08
TRC
M199728-250mg
MCPB
94-81-5
250mg
$620.00 2023-05-18
abcr
AB540342-250 mg
4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; .
94-81-5 95%
250MG
€96.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-250295-100 mg
MCPB,
94-81-5
100MG
¥203.00 2023-07-11
Enamine
EN300-17361-1.0g
4-(4-chloro-2-methylphenoxy)butanoic acid
94-81-5 95%
1.0g
$81.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396380-1g
4-(4-Chloro-2-methylphenoxy)butanoic acid
94-81-5 98%
1g
¥840.00 2024-04-24
A2B Chem LLC
AH82315-100mg
MCPB
94-81-5
100mg
$459.00 2024-07-18

MCPB Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: 1-Octadecanesulfonic acid ;  2 h, 85 °C
Referencia
Method for preparing phenoxycarboxylic acid-type weedicide
, China, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Aryloxyalkanoic acids, their esters and cycling products as pesticide-active compounds
Zeiger, Gerhard; Heilmann, D.; Henning, D.; Kempter, G., Wissenschaftliche Zeitschrift der Paedagogischen Hochschule Karl Liebknecht Potsdam, 1977, 21(1), 29-46

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate ;  5 h, 70 °C; 70 °C → rt
1.2 Reagents: Chlorine Catalysts: Iron oxide (Fe2O3) ,  1,1′-Thiobis[2,4,6-trimethylbenzene] ;  0.5 h, 0 °C
1.3 Reagents: 1-Octadecanesulfonic acid Solvents: Water ;  2 h, 85 °C
Referencia
Method for preparing phenoxy carboxylic acid-type weedicide
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis and Herbicidal Activity of α-(Substituted Phenoxybutyryloxy or Valeryloxy)alkylphosphonates and 2-(Substituted Phenoxybutyryloxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one
Wang, Wei; Zhang, Sha-sha; Zhou, Yuan; Peng, Hao; He, Hong-wu; et al, Journal of Agricultural and Food Chemistry, 2016, 64(37), 6911-6915

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ;  8 h, 2 MPa, 110 °C
Referencia
Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts
Ji, Gang; Wen, Langyou; Gao, Liang; Xia, Yuetong; Dong, Minghui; et al, Shiyou Xuebao, 2020, 36(1), 70-77

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Butyllithium ,  1-Octadecanesulfonic acid Solvents: Water ;  2 h, 85 °C
Referencia
Preparation method of phenoxy carboxylic acid herbicide
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Phosphoric acid Solvents: Water ;  3 h, 95 °C
Referencia
Preparation method of phenoxy carboxylic acid herbicide
, China, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  90 °C; 0.5 h, 90 °C
1.2 Reagents: Chlorine Catalysts: Titania ,  2-Ethylthiazole ;  0.5 h, 50 °C
1.3 Reagents: Phosphoric acid Solvents: Water ;  3 h, 95 °C
Referencia
Preparation of phenoxycarboxylic acid derivatives as herbicides
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Carbon dioxide ,  Hantzsch ester ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel Catalysis
Meng, Qing-Yuan; Wang, Shun; Koenig, Burkhard, Angewandte Chemie, 2017, 56(43), 13426-13430

Synthetic Routes 10

Condiciones de reacción
Referencia
Method for purifying phenoxycarboxylic acid herbicide
, China, , ,

Synthetic Routes 11

Condiciones de reacción
Referencia
Selective Inhibition of Histone Deacetylases Sensitizes Malignant Cells to Death Receptor Ligands
Wood, Tabitha E.; Dalili, Shadi; Simpson, Craig D.; Sukhai, Mahadeo A.; Hurren, Rose; et al, Molecular Cancer Therapeutics, 2010, 9(1), 246-256

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Xylene ;  70 °C; 0.5 h, 70 °C
1.2 Reagents: Chlorine Catalysts: Iron oxide ,  1,1′-Thiobis[2,4,6-trimethylbenzene] ;  0.5 h, 0 °C
1.3 Reagents: Sodium octadecylsulfonate Solvents: Water ;  2 h, 85 °C
Referencia
Preparation of phenoxycarboxylic acid derivatives as herbicides
, China, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Manganese Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  2,9-Diethyl-1,10-phenanthroline Solvents: Dimethylacetamide ;  overnight, pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Ni-Catalyzed Carboxylation of Unactivated Primary Alkyl Bromides and Sulfonates with CO2
Liu, Yu; Cornella, Josep; Martin, Ruben, Journal of the American Chemical Society, 2014, 136(32), 11212-11215

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
Referencia
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; Chen, Xiao-Feng; Liu, Jing; Lin, Hong-Yan; Han, Hong-Wei; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Routes 15

Condiciones de reacción
Referencia
Process for preparation of flake or granular phenoxycarboxylic acids
, China, , ,

Synthetic Routes 16

Condiciones de reacción
Referencia
A method for preparing (4-chloro-2-methylphenoxy)alkanoic acids
, World Intellectual Property Organization, , ,

MCPB Raw materials

MCPB Preparation Products

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